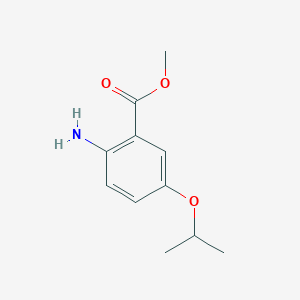

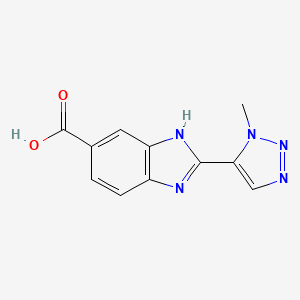

![molecular formula C8H13BrO B2900544 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane CAS No. 2248345-65-3](/img/structure/B2900544.png)

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of the bicyclo[3.2.1]octane system . Bicyclo[3.2.1]octane is the basic framework of many important biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes .

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by a bicyclo[3.2.1]octane ring system . This is a common structural motif in many biologically active natural products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include an intramolecular Diels-Alder reaction and a cyclopropane ring opening .科学的研究の応用

Synthesis of Natural Products

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane: is a key intermediate in the synthesis of natural products that contain highly strained trans-fused bicyclo[3.3.0]octane ring systems. Due to the high strain energy, these molecules are challenging to synthesize, but they are significant because of their potential biological activity .

Advanced Chemical Synthesis Techniques

This compound is involved in advanced synthesis techniques like the intramolecular Diels-Alder reaction, which is a method to form six-membered rings efficiently. This is crucial for constructing complex organic molecules .

将来の方向性

作用機序

Target of Action

The primary targets of 2-(Bromomethyl)-8-oxabicyclo[51Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

The exact mode of action of 2-(Bromomethyl)-8-oxabicyclo[51It’s worth noting that halogenoalkanes, a class of compounds to which our compound belongs, are known for their reactivity due to the presence of electronegative halogens . The carbon-halogen bond is polar, causing the carbon to carry a partial positive charge and the halogen a partial negative charge .

Biochemical Pathways

The specific biochemical pathways affected by 2-(Bromomethyl)-8-oxabicyclo[51It’s important to note that the interaction of similar compounds with biological systems can influence a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Bromomethyl)-8-oxabicyclo[51The pharmacokinetics of a compound can be influenced by its molecular structure and properties .

Result of Action

The specific molecular and cellular effects of 2-(Bromomethyl)-8-oxabicyclo[51Similar compounds have been known to cause significant changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane can be influenced by various environmental factors. For instance, the octane rating of a fuel can affect the ignition timing and performance of an engine . Similarly, the environment in which 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane operates could impact its effectiveness.

特性

IUPAC Name |

2-(bromomethyl)-8-oxabicyclo[5.1.0]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c9-5-6-3-1-2-4-7-8(6)10-7/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGOBIJCWHDROF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(O2)C(C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

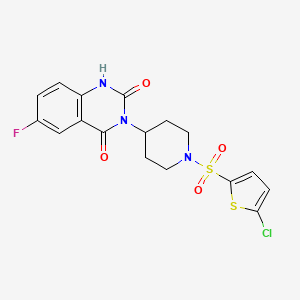

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2900468.png)

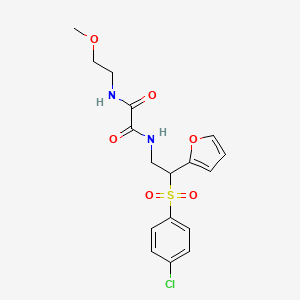

![3-benzyl-10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2900469.png)

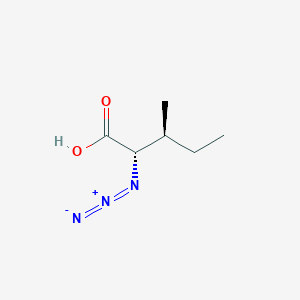

![1,1-Difluoro-5-azaspiro[2.5]octan-4-one](/img/structure/B2900470.png)

![5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole](/img/structure/B2900472.png)

![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2900474.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900479.png)